2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide
Description
2-((3-(3,4-Dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidinone core substituted at position 3 with a 3,4-dimethoxyphenyl group and at position 2 with a thioacetamide moiety linked to an o-tolyl (ortho-methylphenyl) amide. This scaffold is of pharmaceutical interest due to its structural similarity to kinase inhibitors and anti-inflammatory agents.
Properties
IUPAC Name |
2-[[3-(3,4-dimethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S2/c1-14-6-4-5-7-16(14)24-20(27)13-32-23-25-17-10-11-31-21(17)22(28)26(23)15-8-9-18(29-2)19(12-15)30-3/h4-9,12H,10-11,13H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEDYNOCFKQEFNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=C(C=C4)OC)OC)SCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide is a synthetic organic molecule that has garnered attention due to its potential biological activities. This compound features a complex structure characterized by a thieno[3,2-d]pyrimidine core with various substituents that may influence its pharmacological properties.
Structural Characteristics
The molecular formula of the compound is , and its molecular weight is approximately 427.54 g/mol. The structure includes:
- A thieno[3,2-d]pyrimidine moiety,
- A 3,4-dimethoxyphenyl group,
- An o-tolyl acetamide substituent.
Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its potential as an anticancer and antimicrobial agent.
Anticancer Activity
- Mechanism of Action : Preliminary studies suggest that the compound may exert its anticancer effects through the inhibition of specific enzymes involved in tumor progression. It is hypothesized to interact with signaling pathways related to apoptosis and cell proliferation.
-
Case Studies :
- In vitro studies have shown that the compound exhibits cytotoxicity against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values indicate significant potency compared to standard chemotherapeutic agents.
- A study evaluating structure-activity relationships (SAR) demonstrated that modifications to the side chains significantly influenced the anticancer activity, suggesting that further optimization could enhance efficacy.
Antimicrobial Activity
- Antibacterial Effects : The compound has shown promising antibacterial activity against pathogenic strains such as Staphylococcus aureus and Escherichia coli. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
-
Research Findings :
- Disk diffusion assays revealed zones of inhibition comparable to those of known antibiotics, indicating potential for development as a novel antimicrobial agent.
- Further investigations into the minimum inhibitory concentration (MIC) revealed effective concentrations that could be clinically relevant.
Data Summary Table
Comparison with Similar Compounds
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The o-tolyl group in the target compound likely increases logP compared to analogs with polar substituents (e.g., CF3 in G1-4) but reduces it relative to benzyl-containing derivatives .
- Solubility: The 3,4-dimethoxy groups may reduce aqueous solubility compared to non-methoxy analogs like 4a but improve membrane permeability .
- pKa : The thioacetamide linker in the target compound is expected to have a pKa near 12–13, similar to benzyl-substituted analogs (pKa 12.77) .
Computational Insights
Molecular docking studies (e.g., Glide XP scoring) suggest that the 3,4-dimethoxy groups in the target compound may form π-π stacking with aromatic kinase residues, while the o-tolyl group occupies hydrophobic pockets. This is consistent with enhanced binding affinities observed in benzyl- or trifluoromethyl-substituted analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
